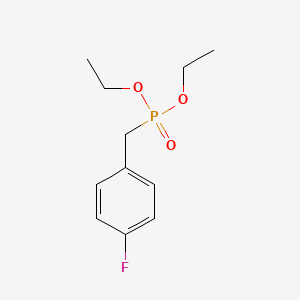

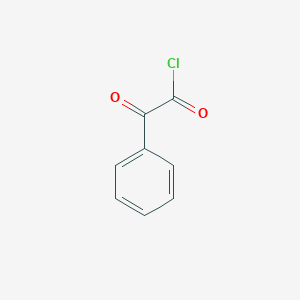

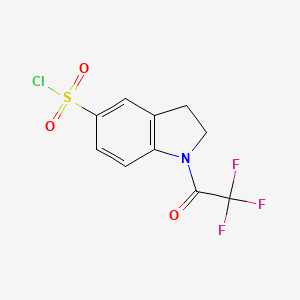

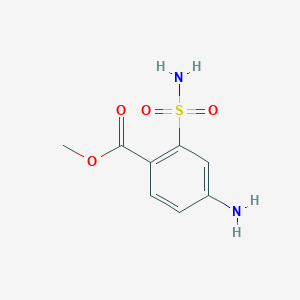

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

Vue d'ensemble

Description

The compound "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material sciences. The presence of substituents like chloro, methoxy, nitro, and carbonitrile groups can significantly alter the chemical and physical properties of the quinoline core, potentially leading to novel compounds with unique characteristics and applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Similarly, the synthesis of 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles includes a ring closure reaction followed by regioselective hydrolysis and conversion using toluenesulfinates as catalysts . These methods highlight the complexity and creativity in the synthesis of quinoline derivatives, which may be applicable to the synthesis of "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . These interactions can influence the stability and packing of molecules in the solid state, which is crucial for understanding the material properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, for example, leads to the formation of a variety of heterocyclic systems . Similarly, the reaction of nitroquinoline with potassium cyanide results in the introduction of a cyano group and the replacement of the nitro group with a methoxyl group . These reactions demonstrate the potential transformations that "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" could undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The optical properties of these compounds, such as absorption and fluorescence, are of particular interest. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . The electronic properties, including electrostatic surface potential, charge analysis, and frontier molecular orbital analysis, are also studied to understand the behavior of these molecules . These properties are essential for applications in fluorescence imaging and as sensors, and they provide insight into how "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" might behave under various conditions.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is instrumental in synthesizing various quinoline derivatives. For instance, it acts as a precursor in the synthesis of complex quinoline-based compounds through multi-step reactions involving cyclization, nitrification, and chlorination processes. These reactions highlight the compound's role in creating structurally diverse molecules, which can be tailored for specific applications ranging from fluorescent dyes to potential pharmacologically active agents (Zhao, Lei, & Guo, 2017).

Optoelectronic and Fluorescent Properties

Significant research has focused on exploring the optoelectronic and fluorescent properties of derivatives of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile. These derivatives are synthesized to serve as green fluorescent dyes, offering potential applications in bioimaging and organic light-emitting diodes (OLEDs). The specific conditions under which these compounds are synthesized, including the solvent type and pH levels, play a crucial role in determining their optical properties, such as absorption and emission spectra (Enoua, Uray, & Stadlbauer, 2012).

Corrosion Inhibition

The quinoline derivatives synthesized from 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile have been studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals against corrosion, particularly in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive substances from reacting with the metal. This application is crucial in industries where metal durability and longevity are of paramount importance (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Charge Transport Properties

Research into the charge transport properties of hydroquinoline derivatives, including those derived from 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile, has revealed their potential in electronic and optoelectronic applications. These studies focus on understanding how structural modifications to the quinoline nucleus can impact its electronic properties, thereby influencing the efficiency of charge transport within molecular electronics. The findings from these studies contribute to the development of more efficient electronic materials and devices (Irfan et al., 2020).

Safety And Hazards

The compound is labeled with the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNOADATUOSXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456705 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

CAS RN |

214470-33-4 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)